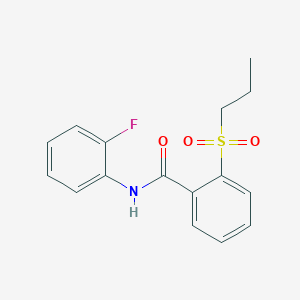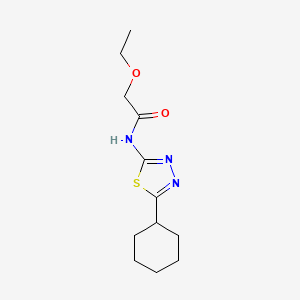![molecular formula C14H17N3O B4650327 1-METHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4650327.png)
1-METHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
1-METHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a methyl group at the first position, a 4-methylphenyl group at the fifth position, and a carboxamide group at the fifth position of the pyrazole ring.
Preparation Methods
The synthesis of 1-METHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions to introduce the carboxamide group at the fifth position. Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-METHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired reaction.
Scientific Research Applications
1-METHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-METHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential to inhibit specific enzymes or signaling pathways.
Comparison with Similar Compounds
1-METHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide: Similar structure but different substituents.
1-Methyl-4-phenyl-1H-pyrazole-5-carboxamide: Differing in the position of the phenyl group.
1-Methyl-1H-pyrazole-5-carboxamide: Lacking the 4-methylphenyl group. These comparisons highlight the unique structural features and potential differences in biological activity and chemical reactivity.
Properties
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-4-6-12(7-5-10)11(2)16-14(18)13-8-9-15-17(13)3/h4-9,11H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWCNJFRYYCWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]NICOTINAMIDE](/img/structure/B4650246.png)
![({2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE](/img/structure/B4650260.png)

![4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE](/img/structure/B4650284.png)
![2-{[(5-bromo-2-thienyl)methylene]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4650288.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE](/img/structure/B4650290.png)
![3-({[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4650293.png)

![6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4650311.png)
![5-(DIMETHYLSULFAMOYL)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B4650336.png)
![2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)-N-propylbenzamide](/img/structure/B4650344.png)
![2-(2-methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4650350.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B4650357.png)
![N-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B4650365.png)
